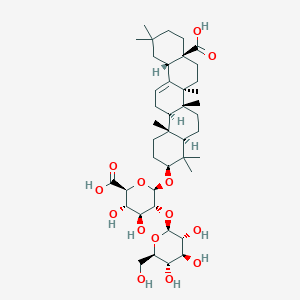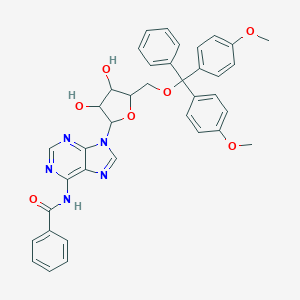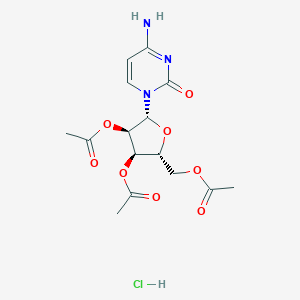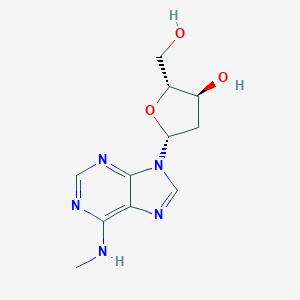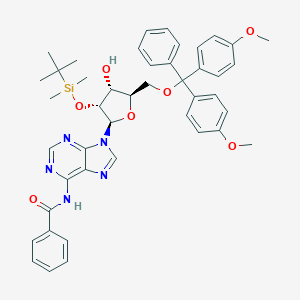
5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine: is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is primarily used as an intermediate in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves multiple steps, including the protection of hydroxyl groups and the introduction of specific functional groups. The key steps include:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Protection of the 2’-hydroxyl group: with a tert-butyldimethylsilyl (TBDMS) group.
Introduction of the benzoyl (Bz) group: at the N6 position of adenosine
Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers such as the ÄKTA and OligoPilot systems. These systems allow for high-yield and high-purity synthesis of RNA oligonucleotides using phosphoramidite chemistry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the benzoyl group.
Substitution: Substitution reactions can take place at the protected hydroxyl groups
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted adenosine derivatives
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in oligonucleotide synthesis. It facilitates the addition of nucleotides to a growing oligonucleotide chain, thereby enabling the creation of specific DNA or RNA sequences. The molecular targets include the hydroxyl groups on the ribose sugar, which are protected during synthesis to prevent unwanted reactions .
Comparison with Similar Compounds
- 5’-O-DMT-2’-O-TBDMS-N-Bz-Guanosine
- 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine
- 5’-O-DMT-2’-O-TBDMS-N-Bz-Uridine
Uniqueness: 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is unique due to its specific protective groups and its role in the synthesis of adenosine-containing oligonucleotides. The combination of DMT, TBDMS, and Bz groups provides stability and specificity during the synthesis process .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZIGOPASNJPCJ-GNECSJIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551634 |
Source


|
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81265-93-2 |
Source


|
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




